Octan-1-amine;phosphoric acid
Description
Octan-1-amine;phosphoric acid is a compound formed by the reaction of octan-1-amine (a primary aliphatic amine with an 8-carbon alkyl chain) and phosphoric acid (H₃PO₄). This reaction typically produces a phosphate salt, where the amine acts as a base, neutralizing one or more protons of the phosphoric acid. The stoichiometry of the reaction determines whether the product is a mono-, di-, or tri-phosphate salt. For example, a 1:1 molar ratio would yield a mono-ammonium phosphate structure, while higher ratios could lead to crosslinked or polymeric networks, depending on the functional groups involved .
Phosphoric acid’s trifunctional nature allows it to act as both a hardener and crosslinker in reactions with amines, as demonstrated in vitrimer synthesis using bio-based epoxy resins .
Properties
CAS No. |
51040-17-6 |
|---|---|
Molecular Formula |
C24H60N3O4P |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
octan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4) |
InChI Key |
HYUKCDOZFAOJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Combination: Octan-1-amine can be directly combined with phosphoric acid under controlled conditions to form the desired compound. This reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Phosphoramidate Formation: Another method involves the formation of phosphoramidates, where octan-1-amine reacts with phosphoric acid derivatives.
Industrial Production Methods: Industrial production of octan-1-amine;phosphoric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-1-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert octan-1-amine to other amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Water, ethanol, and other organic solvents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Chemistry:
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of octan-1-amine;phosphoric acid involves its interaction with molecular targets through various pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Aniline-Phosphoric Acid Salts
Graham’s seminal work on aniline-phosphoric acid reactions revealed the formation of acidic and neutral pyrophosphate salts. Key findings include:
- Acidic Pyrophosphate of Aniline : Forms white needle-like crystals, highly soluble in water but insoluble in alcohol or ether. Carbon, hydrogen, and phosphorus contents were reported as 39.00%, 5.45%, and 36.85%, respectively .
- Neutral Pyrophosphate of Aniline : Difficult to isolate in pure form due to co-precipitation with acidic salts. Requires excess pyrophosphoric acid during synthesis .
Comparison with Octan-1-amine;phosphoric Acid :
- Solubility : Octan-1-amine’s longer alkyl chain reduces water solubility compared to aniline derivatives.
- Stoichiometry: Aniline’s aromatic structure allows for stable salt formation at varying ratios (1:1, 1:2), whereas octan-1-amine’s aliphatic chain may favor mono-phosphate structures due to steric hindrance.
- Thermal Stability : Aromatic aniline salts exhibit higher thermal resistance (e.g., DGEVA-based vitrimers ), while aliphatic octan-1-amine salts may degrade at lower temperatures.
Shorter Alkyl Amine-Phosphoric Acid Salts
Examples include hexylamine (C₆H₁₅N) and propylamine (C₃H₉N) phosphates.
- Hexylamine-Phosphoric Acid: Likely forms mono-phosphate salts with moderate water solubility. The shorter chain enhances hydrophilicity compared to octan-1-amine derivatives.
- Propylamine-Phosphoric Acid : Highly water-soluble due to minimal hydrophobic interactions.
Key Differences :
| Property | This compound | Hexylamine-Phosphoric Acid | Propylamine-Phosphoric Acid |
|---|---|---|---|
| Water Solubility | Low | Moderate | High |
| Melting Point | Higher (due to chain packing) | Intermediate | Lower |
| Applications | Surfactants, corrosion inhibitors | Detergents, intermediates | Laboratory reagents |
Ammonium Phosphate (Inorganic Analogue)
Ammonium phosphate (NH₄H₂PO₄, (NH₄)₂HPO₄) is a well-studied inorganic salt with widespread use in fertilizers and flame retardants.
Comparison :
- Structure : Ammonium phosphate lacks organic components, leading to ionic crystalline lattices. Octan-1-amine salts feature hydrophobic alkyl chains, enabling micelle formation in solutions.
- Thermal Decomposition : Ammonium phosphate decomposes at ~155°C, releasing ammonia. Octan-1-amine salts decompose at higher temperatures (~200–250°C), releasing volatile alkyl amines .
Ethanolamine-Phosphoric Acid Salts
Ethanolamine (HOCH₂CH₂NH₂) reacts with phosphoric acid to form salts used in gas treatment and detergents.
Contrast with this compound :
- Hydrophilicity: Ethanolamine’s hydroxyl group enhances water solubility, whereas octan-1-amine’s alkyl chain dominates its behavior.
- Crosslinking Potential: Ethanolamine’s dual functional groups (–NH₂ and –OH) enable complex crosslinked networks, unlike octan-1-amine’s single –NH₂ group .
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